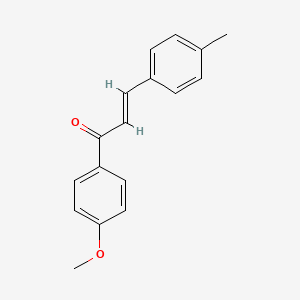

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Descripción

(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). The 4-methoxyphenyl group occupies ring A, while 4-methylphenyl (p-tolyl) is attached to ring B. Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of 252.31 g/mol. The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for electronic conjugation and interaction with biological targets .

Propiedades

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYRJCRRHXXQH-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192635 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-65-2, 6552-71-2 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC141835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Reactants: 4-methoxybenzaldehyde and 4-methylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Análisis De Reacciones Químicas

BF₃·OEt₂-Catalyzed Cyclopropanation

This reaction demonstrates chemoselective C=C bond functionalization using diazo compounds.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Diazo-1-ethyl-1,3-dihydro-2H-indol-2-one | BF₃·OEt₂ (10 mol%), CHCl₃, 0°C | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethyl-1,3-dihydro-2H-indol-2-one | 65% |

Mechanism :

-

The Lewis acid BF₃·OEt₂ activates the α,β-unsaturated carbonyl system, enabling nucleophilic attack by the diazo compound.

-

Subsequent cyclopropanation forms a fused indole-chalcone hybrid structure.

Reduction Reactions

The conjugated enone system undergoes selective or complete reduction under different conditions.

Catalytic Hydrogenation

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C, 12 hr | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | Complete |

Outcome :

-

The double bond is fully reduced to a single bond, yielding a saturated ketone.

Partial Reduction

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄, CeCl₃·7H₂O | THF, 0°C, 2 hr | Allylic alcohol derivatives | Partial (C=O) |

Note : Chemoselective reduction of the carbonyl group is achievable using milder reagents.

Electrophilic Aromatic Substitution (EAS)

The methoxy and methyl substituents direct electrophiles to specific positions on the aromatic rings.

Nitration

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 hr | 3-Nitro derivative on 4-methoxyphenyl ring | Para to methoxy |

Rationale :

-

The methoxy group activates the ring, directing nitration to the meta position relative to itself.

Halogenation

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 3 hr | 2-Bromo derivative on 4-methylphenyl ring | Ortho to methyl |

Oxidation Reactions

The methyl and methoxy groups are susceptible to oxidative modification.

Side-Chain Oxidation

| Reagent | Conditions | Product | Conversion |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 6 hr | 4-Methoxybenzoic acid + 4-Methylbenzoic acid | >90% |

Pathway :

-

Oxidative cleavage of the prop-2-en-1-one chain yields two aromatic carboxylic acids.

Epoxidation

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| m-CPBA | CHCl₃, 25°C, 24 hr | Trans-epoxide | >95% trans |

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 48 hr | Bicyclic ketone derivative | 78% |

Application :

-

This reactivity is exploited in natural product synthesis for constructing polycyclic frameworks.

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as Grignard reagents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C, 2 hr | Tertiary alcohol adduct | 85% |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The methoxy group donates electron density via resonance, activating the adjacent ring for EAS.

-

Steric Effects : The methyl group introduces steric hindrance, influencing regioselectivity in cycloadditions.

-

Solvent Dependence : Polar aprotic solvents enhance reaction rates in Lewis acid-catalyzed processes (e.g., BF₃·OEt₂).

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as a versatile starting material for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in numerous chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

Chalcones are known for their broad spectrum of biological activities. Research indicates that (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits:

- Anti-inflammatory properties: Studies have shown that this compound can inhibit inflammatory mediators.

- Antimicrobial activity: It has been tested against various pathogens, demonstrating significant inhibitory effects.

- Anticancer potential: Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The compound's ability to modulate biological targets such as kinases and transcription factors is under investigation for its therapeutic implications in treating diseases like cancer and inflammatory disorders .

Medical Applications

In medicine, derivatives of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one are being explored for their potential as therapeutic agents. Research focuses on their ability to interact with key molecular pathways involved in disease processes. For instance:

- Cancer Therapy: The compound's derivatives are being studied for their effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- Inflammatory Diseases: Its anti-inflammatory properties are being evaluated for potential use in treating conditions such as arthritis and other chronic inflammatory diseases.

Industrial Applications

The compound is also utilized in industrial applications:

- Dyes and Pigments: Its structural properties contribute to the development of colorfast dyes and pigments used in textiles and coatings.

- Polymers: The stability imparted by this compound is valuable in formulating polymers with enhanced properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this chalcone revealed effective inhibition against several bacterial strains, including Staphylococcus aureus. The study concluded that its application could be beneficial in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways by affecting the activity of transcription factors and kinases.

Comparación Con Compuestos Similares

Comparison with Similar Chalcone Derivatives

Chalcones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues and Substituent Effects

Key Observations:

Substituent Electronegativity and Position: The target compound’s 4-OCH₃ (ring A) and 4-CH₃ (ring B) substituents are less electronegative compared to halogenated analogs (e.g., 2h with 4-Cl, 5-I). Lower electronegativity correlates with reduced inhibitory activity in SARS-CoV-2-related assays .

Antioxidant Activity: Chalcones with 4-OH on ring B (e.g., (2E)-3-(4-hydroxyphenyl)-1-(4-OCH₃-phenyl)propenone) exhibit stronger DPPH radical scavenging than methyl/methoxy-substituted derivatives, highlighting the role of phenolic groups in redox modulation .

Antiferroptotic Activity: Methoxy-substituted chalcones with galloyl rings (e.g., (2E)-3-(4-OCH₃-phenyl)-1-(2,3,4-trihydroxyphenyl)propenone) inhibit lipid peroxidation with IC₅₀ values of 0.45–3.88 µM, suggesting that electron-donating groups enhance antiferroptotic effects .

Data Tables

Table 1: Physicochemical Properties of Selected Chalcones

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)propenone | 252.31 | 3.5 | 0 | 2 |

| Cardamonin | 270.28 | 2.8 | 2 | 4 |

| 2h | 388.63 | 4.2 | 1 | 3 |

| PAAPA | 309.36 | 3.1 | 1 | 3 |

Research Implications

- Structural Optimization: Replacing the 4-CH₃ group with electron-withdrawing substituents (e.g., -F, -Cl) or introducing hydroxyl groups could enhance biological activity .

- Synergistic Effects: Hybridization with triazole or furan moieties (e.g., ) may improve pharmacokinetic properties while retaining chalcone bioactivity .

Actividad Biológica

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which features a methoxy group and a methyl group attached to phenyl rings. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Approximately 412.1 °C (predicted) .

Antimicrobial Activity

Chalcones, including (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that chalcones can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 6.25 µg/mL |

| Bacillus subtilis | 0.94 µg/mL |

| Escherichia coli | 1.16 µg/mL |

| Pseudomonas aeruginosa | 1.16 µg/mL |

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl and methoxy groups, which enhance the electron-donating ability of the molecule .

Anticancer Properties

The anticancer potential of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .

Case Study: Induction of Apoptosis

In a study examining the effects of chalcone derivatives on cancer cells, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one was shown to significantly reduce cell viability in MRC-5 human lung fibroblast cells at concentrations above 20 µM. The positive control doxorubicin demonstrated a reduction in cell viability by approximately 90% after 72 hours .

The biological activity of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby modulating their function. Additionally, it may interfere with signaling pathways by affecting transcription factors and kinases implicated in disease processes .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A general procedure involves reacting substituted acetophenones (e.g., 4-methoxyacetophenone) with aryl aldehydes (e.g., 4-methylbenzaldehyde) in the presence of a base like KOH in ethanol. The reaction is conducted at 0–50°C with stirring for 2–3 hours, followed by neutralization and purification via recrystallization . Optimization of stoichiometry (e.g., 1:1 molar ratio of ketone to aldehyde) and solvent choice (e.g., ethanol for solubility) is critical for yield improvement.

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization involves:

- Spectroscopy : IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) groups; ¹H NMR for confirming the E-configuration (J ≈ 15–16 Hz for trans-alkene protons) .

- X-ray diffraction (XRD) : To determine crystal structure, bond lengths, and molecular configuration. For example, single-crystal XRD confirms the E-geometry and planar arrangement of the α,β-unsaturated ketone system .

- Mass spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns .

Q. What are the key considerations for reaction optimization?

Variables include:

- Catalyst concentration : Excess base (e.g., KOH) accelerates enolate formation but may cause side reactions.

- Temperature : Lower temperatures (0–5°C) favor controlled enolate formation, while higher temperatures (room temperature) drive condensation.

- Solvent polarity : Ethanol balances solubility and reactivity. Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification .

Advanced Research Questions

Q. How can computational methods validate the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 03) are employed to:

- Predict HOMO-LUMO energies to assess chemical stability and charge transfer potential. For example, a narrow HOMO-LUMO gap (~4–5 eV) suggests high reactivity .

- Compare theoretical bond lengths/angles with XRD data (e.g., C=O bond length ~1.22 Å in DFT vs. 1.23 Å experimentally) .

- Calculate global reactivity descriptors (electrophilicity index, chemical hardness) using Koopman’s theorem equations .

Q. How to interpret discrepancies in antimicrobial activity between similar chalcone derivatives?

Contradictions may arise due to:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency compared to methoxy/methyl groups. For example, dichloro-substituted analogs show higher activity due to increased lipophilicity .

- Microbial strain specificity : Gram-positive bacteria (e.g., S. aureus) may respond better to chalcones than Gram-negative strains due to cell wall differences.

- Bioavailability : Solubility and membrane permeability can be assessed via LogP calculations (DFT-derived) .

Q. What experimental and computational strategies resolve UV-Vis spectral mismatches?

Discrepancies between theoretical (TD-DFT) and experimental λmax values often stem from:

Q. How does the E-configuration influence crystallographic and electronic properties?

The E-geometry (confirmed via XRD) enforces a planar structure, enabling π-π stacking in the crystal lattice. This configuration also stabilizes the conjugated system, lowering the HOMO-LUMO gap and enhancing charge delocalization. Comparative studies with Z-isomers show reduced dipole moments and altered crystal packing .

Q. What methodologies assess substituent effects on bioactivity?

- SAR studies : Synthesize analogs with varying substituents (e.g., halogens, methoxy, methyl) and compare MIC values against microbial panels.

- Docking simulations : Use AutoDock Vina to model interactions with microbial enzymes (e.g., dihydrofolate reductase). For example, 4-methoxy groups may hinder binding due to steric effects .

Methodological Tables

Table 1: Key DFT-Derived Reactivity Descriptors for the Compound

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| S. aureus (Gram+) | 12 ± 1.5 | 64 |

| E. coli (Gram-) | 8 ± 1.0 | 128 |

| C. albicans (Fungal) | 10 ± 1.2 | 256 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.